Cas no 553657-30-0 ((4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide)

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide Chemical and Physical Properties
Names and Identifiers
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- BAS 05338665
- (4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINYL)-N-(2-METHOXYPHENYL)FORMAMIDE
- 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Oprea1_120230
- Oprea1_422423
- ST50277638
- [4-(5-chloro-2-methylphenyl)piperazinyl]-N-(2-methoxyphenyl)carboxamide
- (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide
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- MDL: MFCD03283230
- Inchi: 1S/C19H22ClN3O2/c1-14-7-8-15(20)13-17(14)22-9-11-23(12-10-22)19(24)21-16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
- InChI Key: JCDHECQRRBQXLK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=C(C=1)N1CCN(C(NC2C=CC=CC=2OC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 442
- Topological Polar Surface Area: 44.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 582.5±50.0 °C at 760 mmHg
- Flash Point: 306.1±30.1 °C
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB163839-1 g |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide |
553657-30-0 | 1g |
€211.30 | 2023-05-08 | ||
TRC | C171145-1mg |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide |
553657-30-0 | 1mg |
$ 80.00 | 2022-06-06 | ||
abcr | AB163839-10 g |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide |
553657-30-0 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB163839-5 g |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide |
553657-30-0 | 5g |
€377.50 | 2023-05-08 | ||
TRC | C171145-2.5mg |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide |
553657-30-0 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
abcr | AB163839-1g |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide; . |
553657-30-0 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB163839-10g |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide; . |
553657-30-0 | 10g |
€482.50 | 2024-06-10 | ||
TRC | C171145-0.5mg |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide |
553657-30-0 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB163839-5g |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide; . |
553657-30-0 | 5g |
€377.50 | 2024-06-10 |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide Related Literature
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide
Introducing (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide (CAS No. 553657-30-0): A Compound with Significant Potential in Modern Pharmaceutical Research
CAS No. 553657-30-0 refers to a specialized organic compound known as (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The molecule features a piperazine core, which is a common pharmacophore in many bioactive molecules, combined with aromatic rings that enhance its binding affinity to biological targets.
The 5-Chloro-2-methylphenyl substituent in the compound's structure contributes to its lipophilicity, making it an attractive candidate for oral administration and improving its bioavailability. This feature is particularly important in drug design, where achieving optimal pharmacokinetic profiles is crucial for therapeutic efficacy. The N-(2-methoxyphenyl)formamide moiety further modulates the compound's chemical properties, introducing polar interactions that can enhance binding to specific protein targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies suggest that (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide may interact with enzymes and receptors involved in various physiological pathways, including neurotransmission and inflammation. These interactions could make it a valuable tool for developing novel therapeutic agents.
In the realm of medicinal chemistry, the synthesis of this compound has been optimized to ensure high yield and purity, which are critical for preclinical and clinical studies. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has allowed for the efficient construction of its complex framework. This approach not only enhances the scalability of production but also minimizes unwanted byproducts, ensuring a cleaner chemical profile.
One of the most promising applications of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide lies in its potential as an intermediate in the synthesis of more complex drug candidates. Researchers are exploring its utility in creating derivatives with enhanced pharmacological properties, such as improved selectivity or reduced side effects. The piperazine ring, in particular, is known for its ability to modulate G-protein coupled receptors (GPCRs), which are involved in a wide range of diseases.
Current research is also focusing on understanding the metabolic stability of this compound. Studies using mass spectrometry and high-performance liquid chromatography (HPLC) have provided insights into how it is processed within the body. This information is essential for predicting its duration of action and potential interactions with other drugs. By elucidating these metabolic pathways, scientists can design analogs that exhibit better pharmacokinetic profiles.
The 5-Chloro-2-methylphenyl group plays a pivotal role in determining the compound's reactivity and solubility characteristics. Its presence allows for hydrogen bonding interactions with polar residues in biological targets, enhancing binding affinity. Additionally, the electron-withdrawing nature of chlorine atoms can influence electronic distributions across the molecule, affecting its overall reactivity and stability.
Another area of interest is the compound's potential role in treating neurological disorders. Piperazine derivatives have shown promise in modulating neurotransmitter systems, making them candidates for drugs targeting conditions such as depression, anxiety, and Parkinson's disease. The specific combination of substituents in (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide may offer unique advantages over existing treatments by providing targeted action with fewer side effects.
Advances in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable methods that reduce waste and energy consumption without compromising yield or quality. Techniques such as flow chemistry and solvent-free reactions are being explored to create more environmentally friendly processes for producing pharmaceutical intermediates like this one.
The N-(2-methoxyphenyl)formamide moiety contributes to the compound's versatility by allowing further functionalization through various chemical reactions. This flexibility enables scientists to modify specific parts of the molecule to fine-tune its biological activity. For instance, replacing hydroxyl groups with other functional groups can alter solubility or metabolic stability, making it easier to optimize for specific therapeutic applications.
In conclusion,(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide (CAS No. 553657-30-0) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis has been refined to ensure high quality and scalability, while ongoing studies continue to uncover new ways it can be utilized in drug development. As research progresses, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.
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